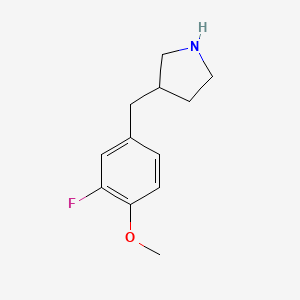![molecular formula C9H8BrN3O2S B13569915 3-(4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13569915.png)
3-(4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is a synthetic organic compound that features a unique combination of a benzotriazole moiety and a thietane ring. The presence of a bromine atom on the benzotriazole ring and the thietane-1,1-dione structure makes this compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione typically involves the following steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Bromination: The benzotriazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Thietane Ring Formation: The thietane ring can be formed by the reaction of a suitable thiol with an epoxide under acidic or basic conditions.
Coupling Reaction: The brominated benzotriazole is then coupled with the thietane ring through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thietane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromine atom or the carbonyl groups in the thietane ring.
Substitution: The bromine atom on the benzotriazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced carbonyl compounds.
Substitution: Various substituted benzotriazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Material Science: Potential use in the development of novel polymers or materials with unique electronic properties.
Biology
Biological Probes: The compound could be used as a probe to study biological processes involving sulfur-containing rings or benzotriazole derivatives.
Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involving sulfur or nitrogen atoms.
Industry
Corrosion Inhibitors: Benzotriazole derivatives are known for their corrosion-inhibiting properties, which could be explored for this compound.
Mécanisme D'action
The mechanism of action of 3-(4-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione would depend on its specific application. For example:
Catalysis: The compound may coordinate to a metal center, facilitating various catalytic transformations.
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1H-1,2,3-benzotriazole: Lacks the thietane ring but shares the benzotriazole core with a bromine atom.
1lambda6-thietane-1,1-dione: Lacks the benzotriazole moiety but contains the thietane ring structure.
Uniqueness
The combination of the benzotriazole ring with a bromine atom and the thietane-1,1-dione structure makes 3-(4-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione unique. This dual functionality may impart distinct chemical and biological properties not observed in the individual components.
Propriétés
Formule moléculaire |
C9H8BrN3O2S |
|---|---|
Poids moléculaire |
302.15 g/mol |
Nom IUPAC |
3-(4-bromobenzotriazol-1-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C9H8BrN3O2S/c10-7-2-1-3-8-9(7)11-12-13(8)6-4-16(14,15)5-6/h1-3,6H,4-5H2 |
Clé InChI |
URPCPSVSUFWQHV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)N2C3=C(C(=CC=C3)Br)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


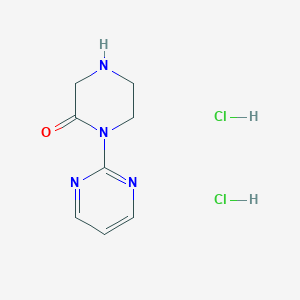


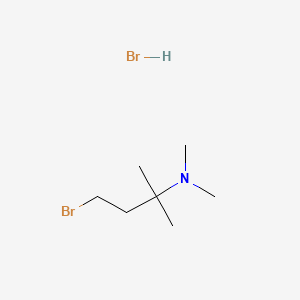
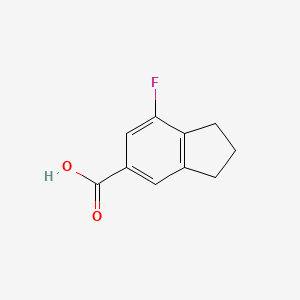
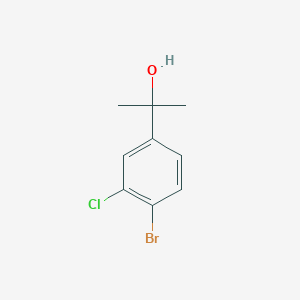



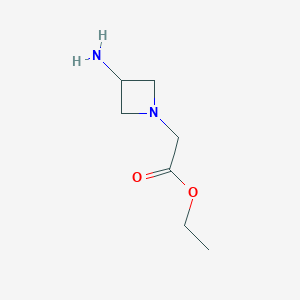
![4-chloro-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-1H-imidazole-5-carboxylic acid](/img/structure/B13569893.png)
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-phenylpyrrolidine-3-carboxylicacid](/img/structure/B13569894.png)
